![molecular formula C15H17NO2S B11811559 Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate](/img/structure/B11811559.png)
Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate is a compound that features a benzothiazole moiety attached to a cyclohexane ring with a carboxylate ester group. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Métodos De Preparación
The synthesis of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then undergo further reactions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Análisis De Reacciones Químicas
Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparación Con Compuestos Similares
Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate can be compared with other benzothiazole derivatives, such as:
2-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against tumor cell lines.
N-benzyl benzo[d]thiazole-2-carboxamides: Exhibits anti-mycobacterial activity.
Benzothiazole-2-thiol derivatives: Shows activity against various human cancer cell lines.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate.
Propiedades
Fórmula molecular |
C15H17NO2S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
methyl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h4-5,8-11H,2-3,6-7H2,1H3 |
Clave InChI |
ZMEHYZAOFLUSPF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCCC1C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


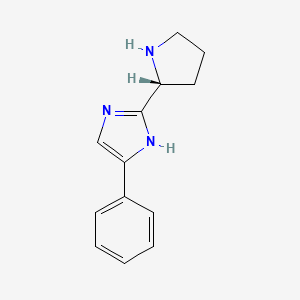


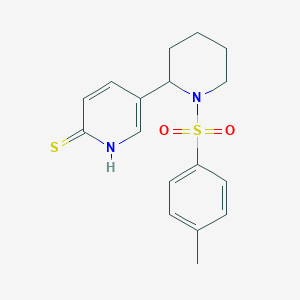

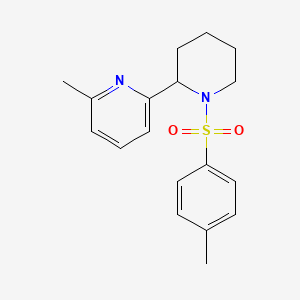
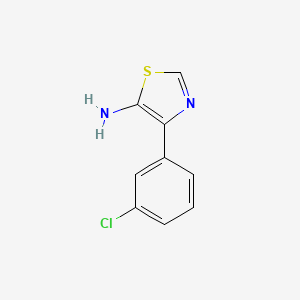
![7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)
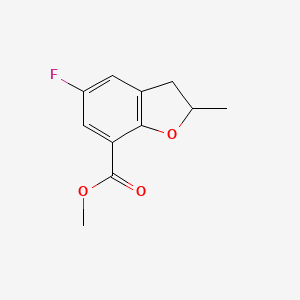

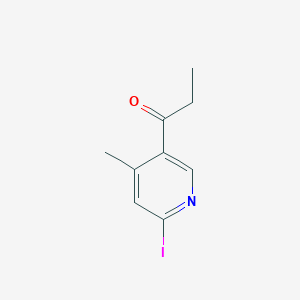


![2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)
